3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Overview
Description
“3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid” is a chemical compound that belongs to the class of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that have been evaluated for activity and access to pharmaceutical products .
Synthesis Analysis
The synthesis of “this compound” involves various synthetic strategies and approaches . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple substituents present at positions N1, C3, C4, C5, and C6 . The structure is stabilized by intramolecular N—H⋯O and C—H⋯N hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are systematized according to the method to assemble the pyrazolopyridine system . The reaction involves a sequential opening/closing cascade reaction .
Scientific Research Applications
Antibacterial Screening
3-Methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have been explored for their potential antibacterial activities. A study synthesized various derivatives of this compound and found some to exhibit significant antibacterial properties (Maqbool et al., 2014).
Structural and Vibrational Analysis
Research has also delved into the structural and vibrational characteristics of derivatives of this compound. In one study, the vibrational spectra of these compounds were recorded and analyzed, providing insights into their molecular structures (Bahgat et al., 2009).
Antiviral Activity
Another significant area of research is the antiviral potential of these compounds. A study synthesized new derivatives and tested their inhibitory effects on various viruses, including Herpes simplex, Mayaro virus, and vesicular stomatitis virus. Some compounds demonstrated notable antiviral activity (Bernardino et al., 2007).
Synthesis Methods
Efficient synthesis methods for these compounds are also a focus of research. Studies have reported protocols for synthesizing derivatives of this compound using various techniques like microwave-assisted synthesis, ionic liquids, and multi-component reactions. These methods aim to enhance the yield and efficiency of the synthesis process (Shi et al., 2010).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-9-12-7-10(14(18)19)8-15-13(12)17(16-9)11-5-3-2-4-6-11/h2-8H,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVRVCCBEKXNEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)C(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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